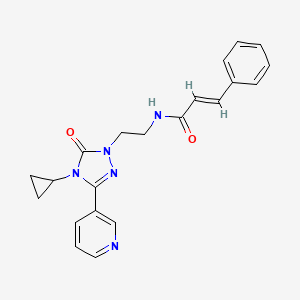

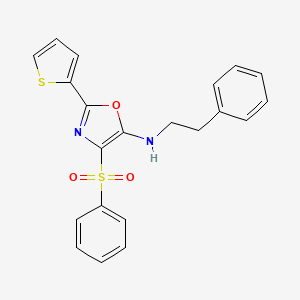

N-(2-phenylethyl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-phenylethyl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

Mechanisms of Aryloxazolones and Amines Reactions : The reaction between N-phenylsulfonylbenzoxazolone and amines has been studied to understand the mechanism of reactions between aryloxazolones and amines. The sulfonyl group notably accelerates these reactions (Kalčeva & Simov, 1971).

Formation of N-Fused Pyrroles : The ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines provides an approach to synthesize N-fused pyrroles, important in both synthetic and biological contexts (Bianchi et al., 2014).

Synthesis of N-Heterocycles Using α-Phenylvinylsulfonium Salts : A synthesis method for various N-heterocycles, including morpholines and piperazines, using α-phenylvinylsulfonium salts has been reported. This method offers high regio- and diastereoselectivity (Matlock et al., 2015).

Chemical Properties and Applications

Cytotoxicity Evaluation of Heterocyclic Compounds : New heterocyclic compounds with an oxazole ring containing a 4-(phenylsulfonyl)phenyl moiety have been synthesized and assessed for cytotoxicity, highlighting potential therapeutic applications (Apostol et al., 2019).

Benzoxazine-Amine Reactivity and Material Properties : The reactivity and reaction mechanisms of benzoxazine monomers with various amines, including their material properties, have been investigated. This research aids in improving thermosetting resins (Sun et al., 2015).

Modification of Hydrogels Through Amine Compounds : The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines leads to amine-treated polymers with potential medical applications (Aly & El-Mohdy, 2015).

Molecular Studies and Analysis

Base-Catalyzed and Acid-Catalyzed Reactions : The study of N-(arylsulfonyloxy)phthalimides revealed base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, providing insights into the behavior of these compounds (Fahmy et al., 1977).

Formation of Sulfonyl Aromatic Alcohols : The formation of various sulfonyl aromatic alcohols through the electrolysis of a bisazo reactive dye has been identified, demonstrating potential applications in dye treatment and analysis (Elizalde-González et al., 2012).

Mécanisme D'action

Target of Action

The primary target of F3309-3246 is CD46 , a cell receptor .

Mode of Action

F3309-3246 is an antibody-drug conjugate (ADC) that binds to a tumor-specific epitope of CD46 . Upon antibody binding, CD46 induces internalization . The ADC is comprised of an anti-CD46 antibody, YS5, linked to the anti-mitotic agent, MMAE .

Pharmacokinetics

It has been reported that f3309-3246 demonstrated efficacy in adenocarcinoma selected cohorts receiving biologically active doses of f3309-3246 at ≥ 12 mg/kg .

Result of Action

F3309-3246 has demonstrated anti-tumor activity in both preclinical and clinical studies . In a Phase 1 study, it led to a median radiographic progression free survival of 8.7 months in heavily pre-treated patients . Additionally, a PSA50 response was observed in 36% of patients .

Action Environment

It is being developed for metastatic castration-resistant prostate cancer and other tumor types , suggesting that its efficacy may be influenced by the tumor microenvironment.

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N-(2-phenylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-28(25,17-10-5-2-6-11-17)21-20(22-14-13-16-8-3-1-4-9-16)26-19(23-21)18-12-7-15-27-18/h1-12,15,22H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURTRXYBNTOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)

![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)

![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)

![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)